molecular formula C6H6CaO12 B1592064 Calcium mesoxalate CAS No. 21085-60-9

Calcium mesoxalate

Cat. No.: B1592064
CAS No.: 21085-60-9
M. Wt: 310.18 g/mol
InChI Key: QHOHAGRGHNXSFU-UHFFFAOYSA-L
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Description

Mechanism of Action

Target of Action

Calcium mesoxalate, also known as ketomalonic acid calcium trihydrate, mesoxalic acid calcium trihydrate, or oxomalonic acid calcium trihydrate , primarily targets B cells . B cells are a type of white blood cell that play a crucial role in the immune system by producing antibodies. This compound promotes the proliferation of these cells .

Mode of Action

It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .

Biochemical Pathways

This compound may affect various biochemical pathways. Calcium signaling plays fundamental roles in cellular activities under both normal and pathological conditions . It is involved in cell proliferation, migration, survival, and gene expression . In response to biophysical inputs, calcium-related ion channels and transporters mediate calcium signaling and interact with cytoskeletal proteins to regulate cellular function .

Pharmacokinetics

It is known that the pharmacokinetic parameters for intravenous administration of calcium from various calcium salts indicate that all three may undergo similar mechanisms of calcium metabolism . The pharmacokinetic process was linear due to a first-order reaction .

Result of Action

This compound has potential anti-diabetic activity . It promotes B cell proliferation, which could enhance the immune response . Derivatives of this compound also inhibit the translocation of HIC-1 reverse transcriptase .

Biochemical Analysis

Biochemical Properties

Calcium mesoxalate interacts with several biomolecules, including enzymes and proteins. It has been shown to inhibit the translocation of HIC-1 reverse transcriptase, which is crucial in the replication of certain viruses . This interaction suggests that this compound may have potential therapeutic applications in antiviral treatments.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes B cell proliferation, which is essential for the immune response . Additionally, this compound’s impact on gene expression and cellular metabolism indicates its potential role in regulating metabolic diseases such as diabetes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of HIC-1 reverse transcriptase by blocking its translocation, thereby preventing viral replication . This inhibition mechanism highlights the compound’s potential as an antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . Long-term studies have shown that this compound maintains its biological activity, making it a reliable reagent for biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it promotes B cell proliferation and exhibits anti-diabetic activity . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium mesoxalate can be synthesized through the reaction of calcium chloride with mesoxalic acid in an aqueous solution. The reaction typically involves dissolving calcium chloride in water and then adding mesoxalic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve the use of continuous reactors and automated filtration systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: Calcium mesoxalate undergoes various chemical reactions, including:

    Precipitation Reactions: this compound can be precipitated from solutions containing calcium ions and mesoxalate ions.

    Decomposition Reactions: Upon heating, this compound decomposes to form calcium carbonate and carbon dioxide.

    Acid-Base Reactions: this compound reacts with strong acids to form mesoxalic acid and calcium salts.

Common Reagents and Conditions:

    Reagents: Calcium chloride, mesoxalic acid, strong acids (e.g., hydrochloric acid).

    Conditions: Aqueous solutions, controlled temperature, and stirring.

Major Products Formed:

Scientific Research Applications

Calcium mesoxalate has several scientific research applications, including:

Comparison with Similar Compounds

    Calcium Oxalate: A closely related compound that also forms kidney stones and has similar chemical properties.

    Calcium Carbonate: Another calcium salt that is widely used in various applications, including as an antacid and a calcium supplement.

    Calcium Acetate: Used in medicine to control phosphate levels in patients with kidney disease.

Uniqueness: Calcium mesoxalate is unique due to its specific chemical structure and its formation from mesoxalic acid. Unlike calcium oxalate, which is more commonly found in biological systems, this compound is less prevalent but still significant in certain pathological conditions. Its unique properties make it a valuable compound for research and industrial applications .

Properties

CAS No.

21085-60-9

Molecular Formula

C6H6CaO12

Molecular Weight

310.18 g/mol

IUPAC Name

calcium;3-hydroxy-2,3-dioxopropanoate;dihydrate

InChI

InChI=1S/2C3H2O5.Ca.2H2O/c2*4-1(2(5)6)3(7)8;;;/h2*(H,5,6)(H,7,8);;2*1H2/q;;+2;;/p-2

InChI Key

QHOHAGRGHNXSFU-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C(=O)(C(=O)O)C(=O)[O-].C(=O)(C(=O)O)C(=O)[O-].O.O.[Ca+2]

Key on ui other cas no.

21085-60-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does calcium mesoxalate impact insulin levels?

A1: Research suggests that this compound may stimulate insulin production in the pancreas. Studies in rats and dogs demonstrated that oral administration of this compound led to a significant increase in pancreatic insulin content. [, , ] The most notable increase was observed in rats after three months of treatment, with insulin levels reaching 1.5 times that of the control group. [] Similar results were found in young dogs, with insulin content doubling after two months of treatment. []

Q2: Are there any in vitro studies investigating the effects of this compound on tissues involved in glucose metabolism?

A3: Yes, a study investigated the effects of various antidiabetic agents, including this compound, on oxygen consumption and anaerobic glycolysis in rabbit liver, pancreas, and leukocytes. [] The results showed that this compound frequently promoted anaerobic glycolysis in the liver and leukocytes, suggesting potential effects on glucose metabolism pathways. []

Q3: Has this compound been tested in a clinical setting for its antidiabetic potential?

A4: Yes, a clinical study explored the antidiabetic action of this compound in 22 diabetic patients. [] The study reported that oral administration of 0.4-1.5g of this compound daily lowered blood sugar and urinary sugar in most pancreatic and extrapancreatic diabetic patients. [] The effect was more pronounced in patients with mild to moderate diabetes compared to those with severe cases. []

Q4: Are there any analytical methods available for quantifying insulin activity in response to this compound?

A6: Researchers have investigated the rat diaphragm method for quantifying insulin activity in blood plasma. [] While this method shows promise, challenges remain due to the influence of plasma components on glucose uptake by the diaphragm. []

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